molecular formula C21H15Cl2FN2O3 B14923383 3-[(2,4-dichlorophenoxy)methyl]-N'-[(4-fluorophenyl)carbonyl]benzohydrazide

3-[(2,4-dichlorophenoxy)methyl]-N'-[(4-fluorophenyl)carbonyl]benzohydrazide

Cat. No.: B14923383
M. Wt: 433.3 g/mol
InChI Key: XDBNQAIOAXCLRE-UHFFFAOYSA-N
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Description

3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE is a complex organic compound with the molecular formula C25H20Cl2N6O5. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a fluorobenzoyl group, and a benzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the corresponding ester. Finally, the ester is treated with hydrazine hydrate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-DICHLOROPHENOXY)METHYL]-N’~1~-(4-FLUOROBENZOYL)BENZOHYDRAZIDE is unique due to the presence of both dichlorophenoxy and fluorobenzoyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C21H15Cl2FN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-N'-(4-fluorobenzoyl)benzohydrazide

InChI

InChI=1S/C21H15Cl2FN2O3/c22-16-6-9-19(18(23)11-16)29-12-13-2-1-3-15(10-13)21(28)26-25-20(27)14-4-7-17(24)8-5-14/h1-11H,12H2,(H,25,27)(H,26,28)

InChI Key

XDBNQAIOAXCLRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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